molecular formula C10H10N2O B3011630 1H,2H,2aH,3H,4H-azeto[1,2-a]quinoxalin-3-one CAS No. 1169869-08-2

1H,2H,2aH,3H,4H-azeto[1,2-a]quinoxalin-3-one

Cat. No.: B3011630
CAS No.: 1169869-08-2
M. Wt: 174.203
InChI Key: NPCUJEZPFNNWTL-UHFFFAOYSA-N
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Description

1H,2H,2aH,3H,4H-azeto[1,2-a]quinoxalin-3-one is a heterocyclic compound that features a fused ring system combining azetidine and quinoxaline moieties

Scientific Research Applications

1H,2H,2aH,3H,4H-azeto[1,2-a]quinoxalin-3-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug development.

    Industry: It is used in the development of novel materials with specific electronic and optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H,2H,2aH,3H,4H-azeto[1,2-a]quinoxalin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-nitroaniline with ethyl glyoxylate, followed by reduction and cyclization steps. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1H,2H,2aH,3H,4H-azeto[1,2-a]quinoxalin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-dione, while reduction can produce 1,2,3,4-tetrahydroquinoxaline derivatives.

Mechanism of Action

The mechanism of action of 1H,2H,2aH,3H,4H-azeto[1,2-a]quinoxalin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes, leading to the observed biological effects.

Comparison with Similar Compounds

    Quinoxaline: A simpler analog with a similar fused ring system.

    Azetidine: A four-membered ring compound that shares structural features with the azetidine moiety in 1H,2H,2aH,3H,4H-azeto[1,2-a]quinoxalin-3-one.

    Dihydroquinoxaline: A reduced form of quinoxaline with similar chemical properties.

Uniqueness: this compound is unique due to its fused ring system, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1,2,2a,4-tetrahydroazeto[1,2-a]quinoxalin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c13-10-9-5-6-12(9)8-4-2-1-3-7(8)11-10/h1-4,9H,5-6H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCUJEZPFNNWTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C1C(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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